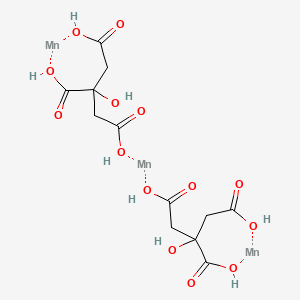
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) is a coordination compound consisting of manganese ions and citrate ligands. . It is a complex formed by the interaction of manganese ions with citric acid, a tricarboxylic acid. Manganese citrate is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) typically involves the reaction of manganese salts with citric acid. One common method is to dissolve manganese(II) chloride or manganese(II) sulfate in water and then add citric acid to the solution. The reaction mixture is stirred and heated to promote the formation of the complex. The resulting solution is then cooled, and the product is precipitated out by adjusting the pH or by evaporating the solvent .
Industrial Production Methods
In industrial settings, the production of manganese citrate may involve large-scale reactors where manganese salts and citric acid are mixed under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The product is then purified through filtration, crystallization, or other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) can undergo various chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced under certain conditions.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using different carboxylic acids or other coordinating ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state manganese complexes, while reduction may yield lower oxidation state species .
Aplicaciones Científicas De Investigación
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions and as a precursor for the synthesis of other manganese complexes.
Biology: Studied for its potential role in biological systems, including its interaction with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of manganese deficiency.
Mecanismo De Acción
The mechanism of action of trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) involves its interaction with molecular targets such as enzymes and proteins. The citrate ligands facilitate the coordination of manganese ions, which can then participate in redox reactions and other biochemical processes. The pathways involved may include the citric acid cycle and other metabolic pathways where manganese plays a crucial role .
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II) citrate: Similar in structure but with different stoichiometry.
Manganese(III) citrate: Higher oxidation state of manganese.
Iron(III) citrate: Similar coordination chemistry but with iron instead of manganese.
Uniqueness
Trimanganese(2+) ion bis(2-hydroxypropane-1,2,3-tricarboxylate) is unique due to its specific coordination environment and the presence of multiple manganese ions. This gives it distinct chemical and physical properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H16Mn3O14 |
|---|---|
Peso molecular |
549.06 g/mol |
Nombre IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;manganese |
InChI |
InChI=1S/2C6H8O7.3Mn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
Clave InChI |
FIODDLWIRRPRDM-UHFFFAOYSA-N |
SMILES canónico |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Mn].[Mn].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


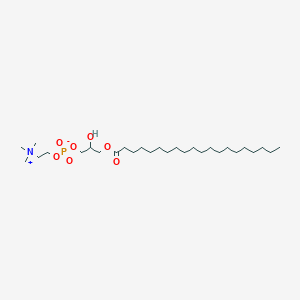
![9,10-Dihydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B13383611.png)
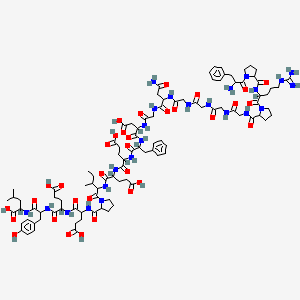
![9-[2-Carbazol-9-yl-3-(3,6-dimethyl-2-prop-1-enyl-2,3,6,7-tetrahydroindol-1-yl)-2-[2-(4-hepta-1,3,5-trien-4-yl-6-phenyl-1,3,5-triazin-2-yl)ethyl]hexa-3,5-dienyl]carbazole](/img/structure/B13383631.png)
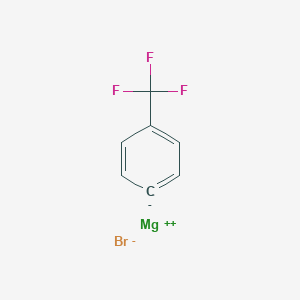
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,5,7-tri-tert-butyl-1H-indol-3-yl)propanoic acid](/img/structure/B13383647.png)
![4-Propan-2-yl-2-[3-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13383669.png)
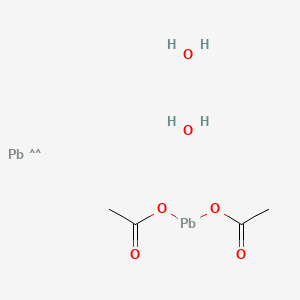
![6-[(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13383695.png)
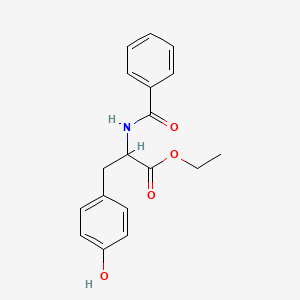
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate](/img/structure/B13383702.png)
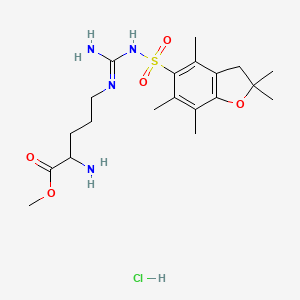
![4-[[2-[1-Acetyloxy-4-methyl-3-[methyl-[3-methyl-2-[(1-methylpiperidine-2-carbonyl)amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid](/img/structure/B13383718.png)
![N-[1-[3,5-bis(trifluoromethyl)benzoyl]-2-[(4-chlorophenyl)methyl]piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B13383721.png)
